molecular formula C17H12BrN5O2 B3843734 N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B3843734
M. Wt: 398.2 g/mol
InChI Key: SJGWNTJXPCRXCW-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a 4-bromophenyl and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 5-amino-4-(4-nitrophenyl)pyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-aminophenyl derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction.

Uniqueness

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2/c18-15-5-1-12(2-6-15)9-21-22-17-19-10-14(11-20-17)13-3-7-16(8-4-13)23(24)25/h1-11H,(H,19,20,22)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGWNTJXPCRXCW-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.